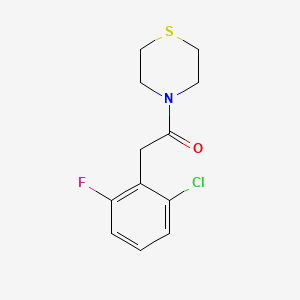

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNOS/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZAZDRBACDMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone typically involves multiple steps. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the phenyl group with chlorine and fluorine substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone with structurally related compounds from the CAS registry (Table 1) .

Table 1: Structural Comparison of Selected Compounds

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| This compound | 2327340-93-0 | Chloro-fluorophenyl, thiomorpholine, ethanone |

| N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide | 2380177-31-9 | Pyrimidine core, azetidine (4-membered ring), methanesulfonamide |

| 6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one | 2380175-44-8 | Pyridazinone, triazolo-pyridazine, cyclopropyl |

| 1-(2-Methoxypyridin-4-yl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one | 2380096-88-6 | Pyrazolo-pyrimidine, methoxypyridine, piperazinone |

Key Differences and Implications

Heterocyclic Core :

- Thiomorpholine vs. Azetidine/Piperazine : Thiomorpholine’s sulfur atom enhances electron-richness compared to azetidine (smaller 4-membered ring) or piperazine (6-membered, two nitrogen atoms). This difference may influence solubility and binding affinity in biological systems.

- Pyrimidine/Pyridazine vs. Aromatic Phenyl : The target compound’s chloro-fluorophenyl group contrasts with nitrogen-rich heterocycles (e.g., pyrimidine, pyridazine) in other entries. Nitrogen-rich cores are often associated with hydrogen-bonding interactions in drug-receptor binding.

Substituent Effects: Halogen Placement: The 2-chloro-6-fluoro substitution on the phenyl ring creates a distinct electronic profile compared to non-halogenated or singly halogenated analogs. This configuration may enhance metabolic stability due to reduced susceptibility to oxidative metabolism. Functional Groups: The ethanone group in the target compound differs from sulfonamide (2380177-31-9) or piperazinone (2380096-88-6) functionalities, which are common in kinase inhibitors or protease modulators.

Solubility: Thiomorpholine’s sulfur atom may reduce water solubility relative to morpholine derivatives, necessitating formulation adjustments for bioavailability.

Research Findings and Limitations

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Common Name : this compound

- CAS Number : 2327340-93-0

- Molecular Weight : 273.75 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving inhibition of specific protein kinases and modulation of apoptotic pathways.

Inhibition of Protein Kinases

A study demonstrated that related compounds showed significant inhibitory effects on kinases such as JAK3 and NPM1-ALK with IC50 values ranging from 0.25 to 0.78 μM, indicating strong potential for therapeutic applications in cancer treatment .

Biological Activity Profiles

The biological activity profile of this compound can be summarized as follows:

| Activity | IC50 (µM) | Remarks |

|---|---|---|

| JAK3 Inhibition | 0.36 | Significant activity against JAK3 |

| NPM1-ALK Inhibition | 0.54 | Promising target for leukemia treatment |

| cRAF[Y340D][Y341D] | 0.78 | Moderate inhibition observed |

| Antitumor Potential | - | Predicted dual-specific phosphatase inhibitors |

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antitumor activity, with a probability of more than 60% for chemoprotective effects .

- Apoptosis Induction : The compound has been indicated to act as an apoptosis agonist, enhancing programmed cell death in cancer cells, which is crucial for effective cancer therapies.

- Inflammatory Response Modulation : Additional studies suggest anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other related compounds is useful:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A (similar structure) | 0.25 | NPM1-ALK |

| Compound B (dissimilar structure) | 0.54 | JAK3 |

| 2-(2-Chloro-6-fluorophenyl)-... | 0.36 | JAK3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.